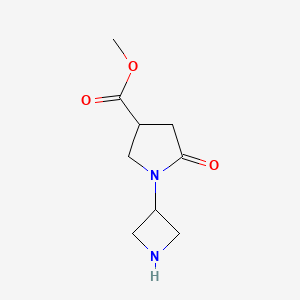
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that contains both azetidine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines.
. This reaction is highly efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines.
Scientific Research Applications
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine and pyrrolidine rings in the compound can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Methyl 2-(azetidin-3-ylidene)acetate
Uniqueness
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of azetidine and pyrrolidine rings, which are not commonly found together in a single molecule. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a pyrrolidine moiety, and a carboxylate functional group. This compound belongs to the class of azetidines and pyrrolidines, which are known for their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N2O3, with a molecular weight of approximately 185.23 g/mol. Its structure contributes to its biological interactions, particularly with enzymes and receptors involved in various physiological processes.
Research indicates that compounds containing azetidine and pyrrolidine rings often interact with biological targets, influencing enzyme activity and receptor modulation. These interactions can lead to the modulation of critical biological pathways, making them potential candidates for drug development aimed at treating conditions such as cancer and neurological disorders .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits varying degrees of toxicity against different cell lines. For instance, studies on L929 cells indicated that certain concentrations led to increased cell viability, while others showed significant cytotoxic effects. The findings suggest a dose-dependent relationship where lower concentrations may enhance cell proliferation while higher concentrations induce cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various strains of bacteria and fungi. For example, it exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL . This highlights its potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 5-oxopyrrolidine-3-carboxylate | C6H9NO3 | Lacks azetidine ring; simpler structure |
| 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide | C9H14N2O2 | Contains an amide instead of an ester; different biological activity |
| 1-(Cyclobutylmethyl)-5-oxopyrrolidine-3-carbonitrile | C9H12N2O | Incorporates a cyclobutyl group; distinct reactivity profile |
This table illustrates how variations in chemical structure influence biological activity and reactivity profiles among related compounds.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound. For instance, a study focused on its synthesis through multi-step organic reactions, followed by comprehensive testing for cytotoxicity and antimicrobial efficacy . These studies underscore the compound's potential in medicinal chemistry.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-14-9(13)6-2-8(12)11(5-6)7-3-10-4-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
YJLDVCLFARYUGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















